molecular formula C7H12ClNO4 B7440788 Piperidine-2,3-dicarboxylic acid hydrochloride

Piperidine-2,3-dicarboxylic acid hydrochloride

Cat. No.: B7440788
M. Wt: 209.63 g/mol
InChI Key: NXLAIDOYPHVITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-2,3-dicarboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-2,3-dicarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with ammonia or an amine, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidine-2,3-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of piperidine-2,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Piperidine-2,3-dicarboxylic acid hydrochloride can be compared with other similar compounds, such as:

    Pipecolic acid: An amino acid derivative of piperidine with similar structural features but different biological activities.

    2,6-Piperidinedione: A piperidine derivative used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness: this compound is unique due to its specific chemical structure and the presence of two carboxylic acid groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

Piperidine-2,3-dicarboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and two carboxylic acid groups. This unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its properties include:

  • Molecular Formula : C7_7H8_8ClN1_1O4_4
  • Molecular Weight : 195.59 g/mol
  • Solubility : Soluble in water and polar organic solvents

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, including:

  • NMDA Receptors : Acts as a partial agonist at NMDA receptors, influencing cyclic GMP formation in neuronal tissues .
  • Enzyme Inhibition : Inhibits various enzymes by binding to their active sites, thereby disrupting biochemical pathways associated with disease processes.

1. Antiviral Activity

Research has indicated that derivatives of piperidine-2,3-dicarboxylic acid exhibit antiviral properties. For example:

  • Compounds derived from this structure have shown activity against viruses such as the hepatitis A virus (HAV) and other pathogens .
  • A study highlighted the potential of certain derivatives to inhibit viral replication cycles effectively .

2. Antimicrobial Properties

Piperidine derivatives have been evaluated for their antimicrobial activity against various strains of bacteria and fungi:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus256 μg/mL
Compound BPseudomonas aeruginosa512 μg/mL
Compound CCandida albicans128 μg/mL

These findings suggest that piperidine derivatives could be developed into effective antimicrobial agents .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies reveal:

  • Cytotoxicity : Piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells .
  • Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and interference with cancer cell proliferation pathways.

Case Studies and Research Findings

  • NMDA Receptor Interaction :
    • In experiments using rat cerebellar slices, piperidine-2,3-dicarboxylic acid was shown to stimulate cyclic GMP production via NMDA receptor activation. This effect was blocked by NMDA antagonists, indicating its role as a modulator of excitatory neurotransmission .
  • Antiviral Screening :
    • A series of synthesized piperidine derivatives were tested against the tobacco mosaic virus (TMV), revealing promising antiviral activity that warrants further investigation for therapeutic applications .
  • Antimicrobial Evaluation :
    • In vitro studies showed that several synthesized piperidine derivatives inhibited the growth of multiple microbial strains, with varying degrees of effectiveness based on structural modifications .

Properties

IUPAC Name

piperidine-2,3-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLAIDOYPHVITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2,3-dicarboxylic acid hydrochloride
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Piperidine-2,3-dicarboxylic acid hydrochloride
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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